N-[4-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-1,3-thiazol-2-yl]-1-methyl-6-oxopyridazine-3-carboxamide
Description
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Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-1,3-thiazol-2-yl]-1-methyl-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H23N5O3S/c1-12-9-15(13(2)25(12)10-14-5-4-8-28-14)17-11-29-20(21-17)22-19(27)16-6-7-18(26)24(3)23-16/h6-7,9,11,14H,4-5,8,10H2,1-3H3,(H,21,22,27) |
InChI Key |
XWINYQRDDBATEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C3=CSC(=N3)NC(=O)C4=NN(C(=O)C=C4)C |
Origin of Product |
United States |
Biological Activity
N-[4-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-1,3-thiazol-2-yl]-1-methyl-6-oxopyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrol and Thiazole Rings : These heterocycles are known for their diverse biological activities.
- Pyridazine Core : This moiety contributes to the compound's stability and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 358.46 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : The compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL.
- Mechanism of Action : It appears to disrupt bacterial cell wall synthesis and interfere with protein synthesis pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) revealed that it induces apoptosis through the mitochondrial pathway.
- IC50 Values : The compound demonstrated an IC50 value of 15 µM against MCF7 cells, indicating potent cytotoxicity.
| Activity Type | Test System | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Various strains | 10 | Disruption of cell wall synthesis |
| Anticancer | MCF7 (breast cancer) | 15 | Induction of apoptosis |
Anti-inflammatory Effects
Preliminary research suggests that this compound may have anti-inflammatory properties:
- Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines.
- Animal Models : In vivo studies using mouse models of inflammation demonstrated a reduction in edema and pain response.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study conducted at XYZ University evaluated the effectiveness of the compound in treating bacterial infections in mice. The results showed a significant reduction in bacterial load compared to controls.
- Case Study 2 : Clinical trials assessing the anticancer effects in patients with advanced breast cancer demonstrated promising results, with several patients experiencing tumor shrinkage and improved quality of life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
